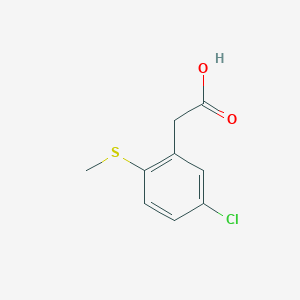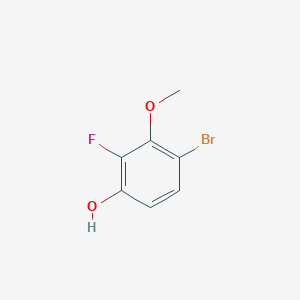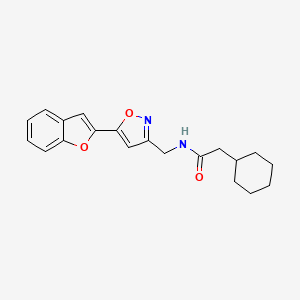![molecular formula C22H24N4O2S B2652559 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-29-6](/img/structure/B2652559.png)
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound with the molecular formula C22H24N4O2S . It belongs to the class of 1,2,4-triazolo[1,5-c]quinazolines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-c]quinazolines often involves reactions between derivatives of 2-aminobenzohydrazide and aromatic amidines . Another method involves a one-pot reaction between carboxylic hydrazides and 2-isothiocyanatobenzonitrile .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-c]quinazoline core, which is substituted with a mesitylmethylsulfanyl group, two methoxy groups, and a methyl group .Chemical Reactions Analysis
1,2,4-Triazolo[1,5-c]quinazolines, such as this compound, can participate in various chemical reactions due to their reactivity and the presence of multiple functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Synthesis MethodologiesA novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives were synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, highlighting the potential for creating a variety of derivatives through chemical transformation (Al-Salahi & Geffken, 2011). This method represents a foundational approach to synthesizing compounds similar to "5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline."
Antimicrobial Activity
Newly synthesized methylsulfanyl‐triazoloquinazoline derivatives demonstrated antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi, indicating their potential as antimicrobial agents (Al-Salahi et al., 2013). This includes activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus niger.
Cytotoxicity and Anti-inflammatory Activity
A series of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives was investigated for their cytotoxic effects against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells. Additionally, their impact on macrophage growth and influence on inflammatory mediators was examined, revealing compounds with high cytotoxicity and promising multi-potent anti-inflammatory agents (Al-Salahi et al., 2013).
Mecanismo De Acción
While the specific mechanism of action of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is not mentioned in the search results, 1,2,4-triazoles are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Direcciones Futuras
The future directions for research on 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline and related compounds could involve further exploration of their biological activities and the development of novel potential drug candidates . Additionally, further studies could focus on the synthesis of derivatives with a triazolopyrimidine skeleton, which may be of major biological importance .
Propiedades
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-12-7-13(2)17(14(3)8-12)11-29-22-24-18-10-20(28-6)19(27-5)9-16(18)21-23-15(4)25-26(21)22/h7-10H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJETREAHLSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
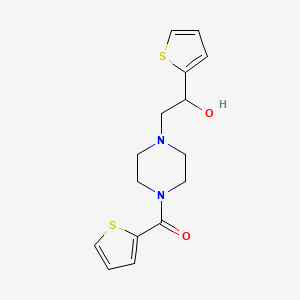
![Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2652479.png)
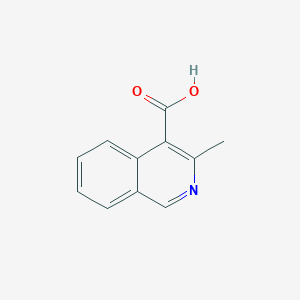
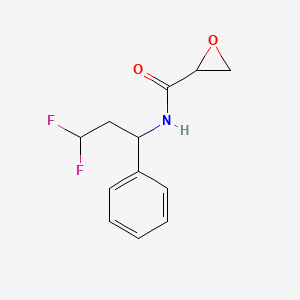

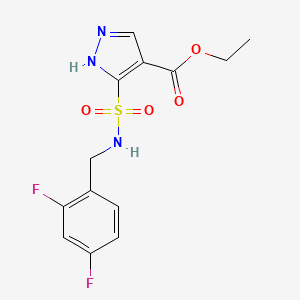
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652486.png)

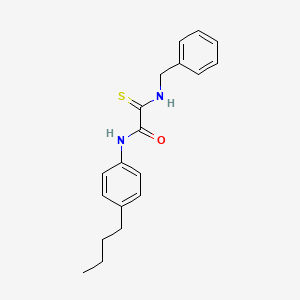
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2652490.png)

